molecular formula C15H14N6O3 B110745 Homopteroic acid CAS No. 4833-56-1

Homopteroic acid

Cat. No. B110745
CAS RN: 4833-56-1
M. Wt: 326.31 g/mol
InChI Key: DTDQDDMTACYSOK-UHFFFAOYSA-N
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Description

Homopteroic Acid is an intermediate in the synthesis of Homofolic Acid. It inhibits the growth of L1210 mouse leukemia cells when intracellular folates are acquired via the high-affinity folate binding protein . Its molecular formula is C15H14N6O3 .


Synthesis Analysis

An improved synthesis of homopteroic and homofolic acids involves the condensation of 2,4,5‐triamino‐6(1H)pyrimidinone (3) with 1‐acetoxy‐4‐(N‐acetyl‐(p‐carbethoxyphenyl)amino)‐2‐butanone (7) . This method yields identical biological activities as the unambiguous route, making it a more practical and efficient method for producing these acids .


Physical And Chemical Properties Analysis

Homopteroic Acid has a molecular weight of 326.31 . Other specific physical and chemical properties are not detailed in the search results.

  • "An improved synthesis of homopteroic and homofolic acids" .
  • "Synthesis of homopteroic and homofolic acid" .

Scientific Research Applications

1. Industrial Catalytic Processes

Homopteroic acid finds application in industrial catalytic processes. A study by Brégeault (2003) discusses various industrial reactions, including the transformation of cyclohexane into adipic acid and the preparation of terephthalic acid, which are relevant to the study of homopteroic acid.

2. Bioprocess Engineering

In bioprocess engineering, the production of homo-organic acids, such as homopteroic acid, without byproducts is a significant challenge. Kim et al. (2015) utilized multi-objective optimization to design Escherichia coli strains for the maximal production of target organic acids, including homo-organic acids, while minimizing undesired byproducts [Kim et al., 2015].

3. Antibody-based Immunoassays

In the development of sensitive heterologous immunoassays for the detection of pesticide metabolites, homopteroic acid and its derivatives could play a role. Kim et al. (2008) demonstrated the use of phage display peptide libraries in developing competitive phage heterologous enzyme-linked immunosorbent assays, which could be relevant for compounds like homopteroic acid [Kim et al., 2008].

4. Hydrogen Peroxide Scavenging Activity

The spectrofluorimetric determination of hydrogen peroxide scavenging activity, where compounds like homopteroic acid could be used as indicators, is another area of research. Paździoch‐Czochra and Wideńska (2002) developed a method for the determination of hydrogen peroxide scavenging activity, which can be linked to the study of homopteroic acid [Paździoch‐Czochra & Wideńska, 2002].

5. Homology Modelling in Structural Biology

Homopteroic acid and its analogs can be important in the field of homology modelling, a technique in structural biology. Waterhouse et al. (2018) discussed the modelling of homo- and heteromeric complexes in their update on the SWISS-MODEL server, which could be applicable to homopteroic acid-related studies [Waterhouse et al., 2018].

Mechanism of Action

While the specific mechanism of action for Homopteroic Acid is not detailed in the search results, it is known to inhibit the growth of L1210 mouse leukemia cells when intracellular folates are acquired via the high-affinity folate binding protein .

properties

IUPAC Name

4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c16-15-20-12-11(13(22)21-15)19-10(7-18-12)5-6-17-9-3-1-8(2-4-9)14(23)24/h1-4,7,17H,5-6H2,(H,23,24)(H3,16,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDQDDMTACYSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197490
Record name Homopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4833-56-1
Record name Homopteroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004833561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homopteroic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Homopteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOPTEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1874G25H4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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